1,1-Dimethoxyoctane 1,1-Dimethoxyoctane 1, 1-Dimethoxyoctane, also known as C-8 dimethylacetal or fema 2798, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 1, 1-Dimethoxyoctane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 1-dimethoxyoctane is primarily located in the membrane (predicted from logP). 1, 1-Dimethoxyoctane has a citrus, floral, and green taste.
Brand Name: Vulcanchem
CAS No.: 10022-28-3
VCID: VC21213046
InChI: InChI=1S/C10H22O2/c1-4-5-6-7-8-9-10(11-2)12-3/h10H,4-9H2,1-3H3
SMILES: CCCCCCCC(OC)OC
Molecular Formula: C10H22O2
Molecular Weight: 174.28 g/mol

1,1-Dimethoxyoctane

CAS No.: 10022-28-3

Cat. No.: VC21213046

Molecular Formula: C10H22O2

Molecular Weight: 174.28 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dimethoxyoctane - 10022-28-3

Specification

Description 1, 1-Dimethoxyoctane, also known as C-8 dimethylacetal or fema 2798, belongs to the class of organic compounds known as acetals. Acetals are compounds having the structure R2C(OR')2 ( R' not Hydrogen) and thus diethers of geminal diols. Originally, the term was confined to derivatives of aldehydes (one R = H), but it now applies equally to derivatives of ketones (neither R = H ). Mixed acetals have different R' groups. 1, 1-Dimethoxyoctane is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 1-dimethoxyoctane is primarily located in the membrane (predicted from logP). 1, 1-Dimethoxyoctane has a citrus, floral, and green taste.
CAS No. 10022-28-3
Molecular Formula C10H22O2
Molecular Weight 174.28 g/mol
IUPAC Name 1,1-dimethoxyoctane
Standard InChI InChI=1S/C10H22O2/c1-4-5-6-7-8-9-10(11-2)12-3/h10H,4-9H2,1-3H3
Standard InChI Key BZOOCKAFKVYAOZ-UHFFFAOYSA-N
SMILES CCCCCCCC(OC)OC
Canonical SMILES CCCCCCCC(OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator